2-(Pentan-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Pentan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentan-3-yl)pyrimidine-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a pentan-3-yl derivative with a pyrimidine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher efficiency and scalability. The use of environmentally benign solvents and catalysts is also a focus in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Pentan-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Pentan-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: This compound is being investigated for its potential as a pharmaceutical intermediate, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pentan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds have a similar structure but contain a sulfur atom in the ring, which can lead to different chemical and biological properties.
Pyridine-4-carboxylic acids: These compounds have a nitrogen atom at position 1 instead of 3, which affects their reactivity and applications.
Uniqueness
2-(Pentan-3-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the pentan-3-yl group. This unique structure can lead to distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-pentan-3-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-3-7(4-2)9-11-6-5-8(12-9)10(13)14/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
CRCQUFPVAIPQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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